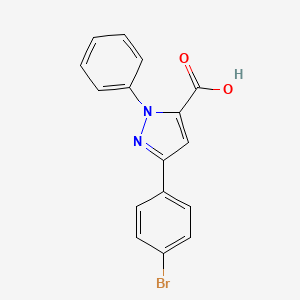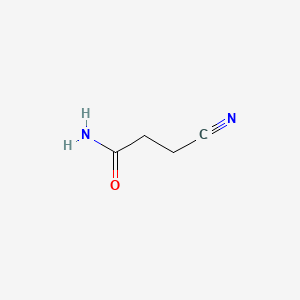
3-氰基丙酰胺
描述
3-Cyanopropionamide, also known as Propanamide,3-cyano-;Propionamide,3-cyano-;3-Cyanopropanamide;3-Cyanopropionamide , is a chemical compound with the molecular formula C4H6N2O . It is used in various fields of research and industry.
Synthesis Analysis
3-Cyanopropionamide can be synthesized through various methods, including the reaction of cyanide with acrylamide . The reaction results in the formation of the compound through cyclization of the intermediate product .Molecular Structure Analysis
The molecular structure of 3-Cyanopropionamide is represented by the formula C4H6N2O . It has a molecular weight of 98.1 .科学研究应用
多药耐药的调节剂
3-氰基丙酰胺,特别是 3a 和 3b,已被合成并测试其降低小鼠白血病淋巴母细胞多药耐药亚系中长春花碱耐药性的能力。酰胺 4a、4c 和内酰胺 5a 等化合物显示出降低长春花碱耐药性的活性,表明其作为多药耐药调节剂的潜力 (Ros 等人,2000).
3-羟基丙酸(3-HP)的生物合成
研究重点关注使用蓝藻生物合成 3-羟基丙酸(3-HP),这是一种重要的平台化学品。在一项研究中,3-HP 的生物合成途径在蓝藻聚胞藻属 PCC 6803 中构建,直接从 CO2 生产 837.18 mg L⁻¹ 3-HP (Wang 等人,2016)。另一项研究进行了蛋白质组学和代谢组学分析,以了解聚胞藻属中对内部合成 3-HP 的细胞反应,揭示了细胞代谢的增强方面,以实现高效的 3-HP 生产 (Wang 等人,2016).
丙烯酰胺形成的前体
3-氨基丙酰胺 (3-APA) 已被确定为丙烯酰胺形成的前体,特别是在马铃薯中。研究了其在马铃薯储存或压碎期间的形成以及在加热过程中比天冬酰胺产生更多丙烯酰胺的有效性,突出了其在食品化学中的作用 (Granvogl 等人,2004).
黑色素皮质激素-4 受体配体
3-氰基丙酰胺已被用于设计和合成 3-芳基吡咯烷-2-甲酰胺衍生物,其作为黑色素皮质激素-4 受体配体。该领域的研究旨在了解环化对受体亲和力的影响 (Tran 等人,2008).
3-HP 作为商品化学品的前体
正在探索丙二酰辅酶 A 途径作为 3-羟基丙酸酯 (3HP) 生物合成的途径,3HP 是丙烯酸和丙烯酰胺等化学品的前体。该途径以其广泛的原料范围和氧化还原中性而著称。该领域的重大进展表明 3HP 及其衍生物商业化生产的潜力 (Liu 等人,2017).
光合作用下 CO2 产生的 3-HP
已经对蓝藻如 Synechococcus elongatus PCC 7942 进行了工程改造,以通过丙二酰辅酶 A 和 β-丙氨酸依赖性途径等途径将 CO2 转化为 3-HP。这种方法突出了利用蓝藻从 CO2 可持续生产有价值化学品的潜力 (Lan 等人,2015).
微生物生产中的基因表达控制
研究已经表征了假单胞菌属等微生物中的 3-HP 可诱导系统,展示了它们在合成生物学和生物技术应用中的潜力。这些系统可用于大肠杆菌和铜绿假单胞菌等生物中的正交基因表达控制 (Hanko 等人,2017).
属性
IUPAC Name |
3-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-1-2-4(6)7/h1-2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWOJYVXDCFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210904 | |
| Record name | 3-Cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropionamide | |
CAS RN |
61892-68-0 | |
| Record name | 3-Cyanopropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61892-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanopropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

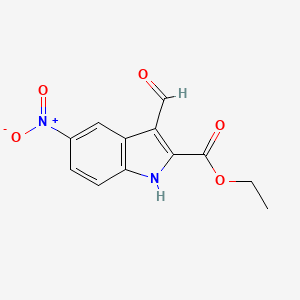
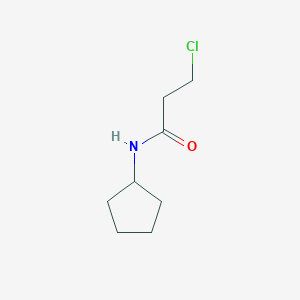
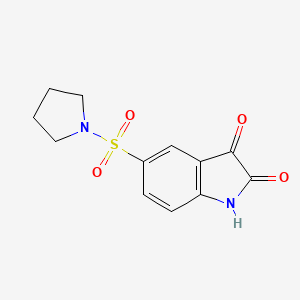
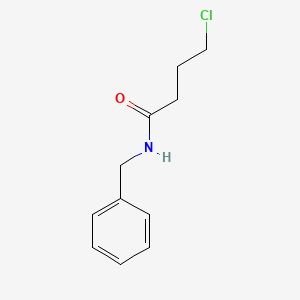
![4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid](/img/structure/B1608517.png)
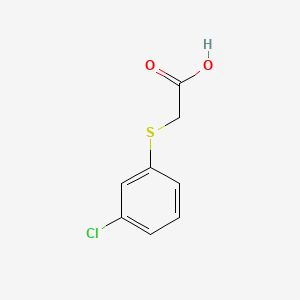
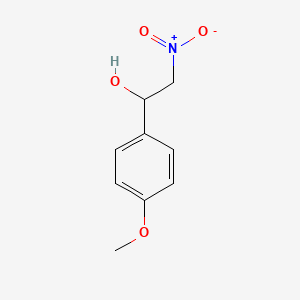
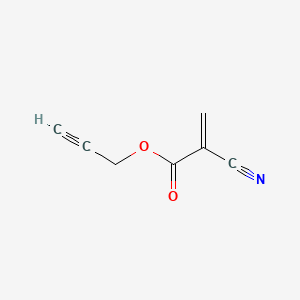
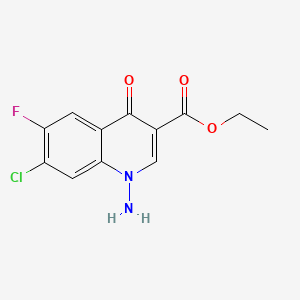
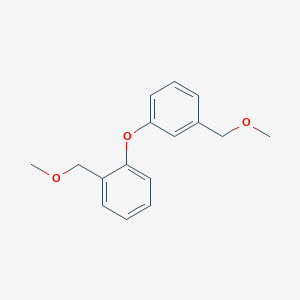
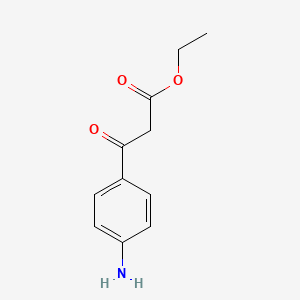
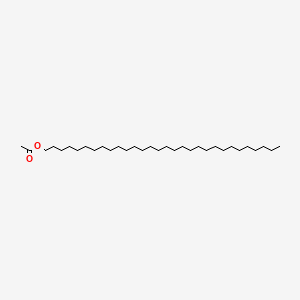
![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)
